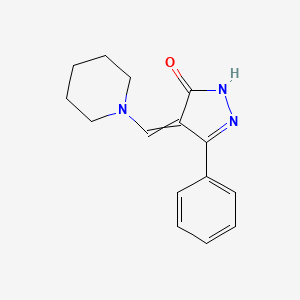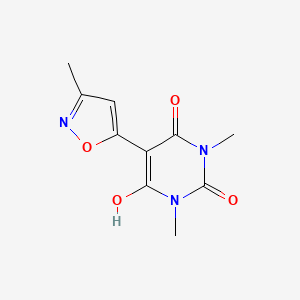
6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione
Übersicht
Beschreibung
6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione, also known as Topiramate, is a medication used for the treatment of epilepsy and migraine headaches. It was first approved by the US Food and Drug Administration (FDA) in 1996 and has been widely used since then.
Wirkmechanismus
The exact mechanism of action of 6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione is not fully understood. However, it is believed to work by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of neurons in the brain. 6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione also blocks the activity of voltage-gated sodium channels and calcium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione has been shown to have a number of biochemical and physiological effects in the brain. It increases the levels of GABA in the brain, which leads to a reduction in the activity of neurons. 6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione also decreases the release of glutamate, an excitatory neurotransmitter that is involved in the generation of seizures. In addition, 6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione has been shown to have an effect on ion channels, which are involved in the generation and propagation of action potentials in neurons.
Vorteile Und Einschränkungen Für Laborexperimente
6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione has several advantages for lab experiments. It is readily available and can be easily synthesized in the lab. It is also relatively inexpensive compared to other drugs used for the treatment of epilepsy and migraine headaches. However, 6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione has some limitations for lab experiments. It can have side effects on the central nervous system, such as dizziness, drowsiness, and cognitive impairment. Therefore, caution should be taken when using 6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione. One area of research is the development of new formulations of 6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione that can improve its efficacy and reduce its side effects. Another area of research is the investigation of the potential use of 6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione in the treatment of other neurological disorders, such as bipolar disorder and post-traumatic stress disorder. Finally, there is a need for further research to fully understand the mechanism of action of 6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione and its effects on the brain.
Conclusion
6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione is a medication used for the treatment of epilepsy and migraine headaches. It has been extensively studied for its therapeutic effects and has been shown to reduce the frequency and severity of seizures in patients with epilepsy and to prevent migraine headaches. 6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione has several advantages for lab experiments, but caution should be taken when using it due to its side effects on the central nervous system. There are several future directions for the study of 6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione, including the development of new formulations and investigation of its potential use in the treatment of other neurological disorders.
Wissenschaftliche Forschungsanwendungen
6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione has been extensively studied for its therapeutic effects in the treatment of epilepsy and migraine headaches. It is known to reduce the frequency and severity of seizures in patients with epilepsy and to prevent migraine headaches. 6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione is also being investigated for its potential use in the treatment of other neurological disorders, such as bipolar disorder, post-traumatic stress disorder, and alcohol dependence.
Eigenschaften
IUPAC Name |
6-hydroxy-1,3-dimethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4/c1-5-4-6(17-11-5)7-8(14)12(2)10(16)13(3)9(7)15/h4,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHMJEBKQGQSJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=C(N(C(=O)N(C2=O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




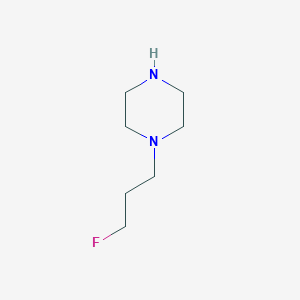
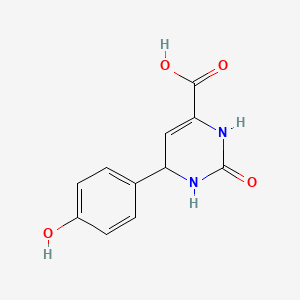


![2-oxo-2-(2-pyridinyl)acetaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3133846.png)
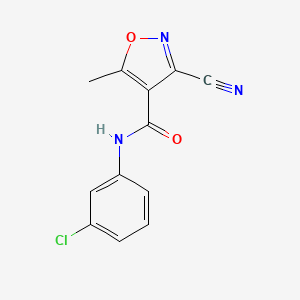
![Methyl 4-{[(3-cyano-5-methyl-4-isoxazolyl)carbonyl]amino}benzenecarboxylate](/img/structure/B3133855.png)
![N-(6-methoxy-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide](/img/structure/B3133859.png)
![Methyl 5-(3-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3133861.png)
![8-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B3133867.png)
![neopentyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate](/img/structure/B3133870.png)
![N-[(Z)-2-nitro-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethenyl]aniline](/img/structure/B3133883.png)
